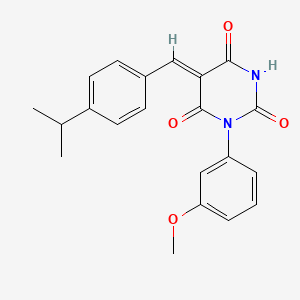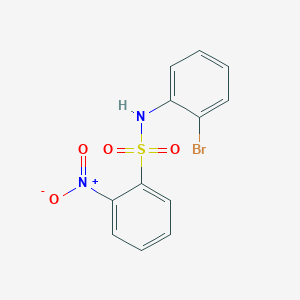![molecular formula C16H24N2O3 B6140246 tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate](/img/structure/B6140246.png)
tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate, also known as Boc-DAPC, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a carbamate derivative that has been synthesized using various methods. It has been studied for its potential applications in the field of drug discovery, particularly in the development of new therapeutic agents for the treatment of various diseases. In
Wirkmechanismus
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to the active site of these enzymes. This binding prevents the degradation of neurotransmitters, leading to increased levels of these molecules in the brain. Additionally, tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate has been reported to have antioxidant properties, which can further contribute to its therapeutic effects.
Biochemical and Physiological Effects
tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine and dopamine in the brain, which can have positive effects on cognitive function and mood. Additionally, tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and its mechanism of action is well understood. However, tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate also has some limitations. It can be expensive to synthesize and its solubility in water is limited, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate. One potential application is in the development of new therapeutic agents for the treatment of Alzheimer's disease and other neurological disorders. Additionally, tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate could be studied for its potential effects on other enzymes and pathways in the body. Further research could also explore the potential of tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate as an antioxidant and anti-inflammatory agent. Overall, tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate has significant potential for further study and development in the field of drug discovery.
Synthesemethoden
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate can be synthesized using various methods, including the reaction of tert-butyl carbamate with 4-(3-bromoacetyl)phenyl-3-oxopropionic acid followed by the reaction with dimethylamine. Another method involves the reaction of tert-butyl carbamate with 4-(3-chloroacetyl)phenyl-3-oxopropionic acid followed by the reaction with dimethylamine. These methods have been reported to yield high purity and good yields of tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate has been extensively studied for its potential applications in the field of drug discovery. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters and their inhibition can lead to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-9-6-12(7-10-13)8-11-14(19)18(4)5/h6-7,9-10H,8,11H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBBHKUKYCFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)benzamide](/img/structure/B6140169.png)
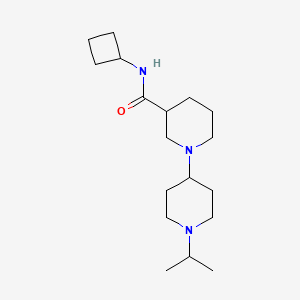
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6140188.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)
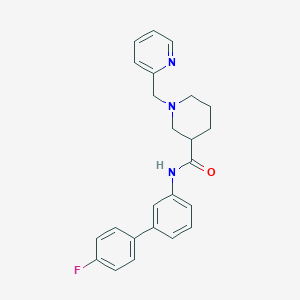
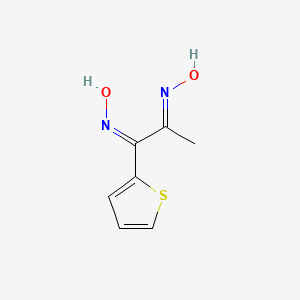
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![methyl N-{[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}methioninate](/img/structure/B6140224.png)
![N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)
